Chroman-3-carboxylic acid ethyl ester

Catalog No.
S963480
CAS No.
615560-16-2
M.F
C12H14O3
M. Wt
206.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chroman-3-carboxylic acid ethyl ester

CAS Number

615560-16-2

Product Name

Chroman-3-carboxylic acid ethyl ester

IUPAC Name

ethyl 3,4-dihydro-2H-chromene-3-carboxylate

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

InChI

InChI=1S/C12H14O3/c1-2-14-12(13)10-7-9-5-3-4-6-11(9)15-8-10/h3-6,10H,2,7-8H2,1H3

InChI Key

SQYALKOLMLAHKR-UHFFFAOYSA-N

SMILES

CCOC(=O)C1CC2=CC=CC=C2OC1

Canonical SMILES

CCOC(=O)C1CC2=CC=CC=C2OC1

Chroman-3-carboxylic acid ethyl ester is an organic compound belonging to the chroman family, characterized by its unique bicyclic structure. It has the molecular formula C12H14O3C_{12}H_{14}O_{3} and a molecular weight of approximately 206.24 g/mol. This compound is recognized for its potential applications in medicinal chemistry and organic synthesis due to its structural properties, which include a carboxylic acid group and an ethyl ester functional group. The compound exists in various forms, including derivatives like 6-methoxy-chroman-3-carboxylic acid ethyl ester, which further enhance its chemical versatility .

Typical of carboxylic esters and aromatic compounds:

  • Ester Hydrolysis: Under acidic or basic conditions, it can undergo hydrolysis to yield chroman-3-carboxylic acid and ethanol.
  • Transesterification: The ethyl ester can react with different alcohols to form corresponding alkyl esters.
  • Nucleophilic Substitution: The presence of the carboxylic acid moiety allows for nucleophilic attacks, leading to the formation of various derivatives.
  • Reduction Reactions: The carbonyl group may be reduced to alcohols or further transformed into other functional groups through various reducing agents .

Chroman-3-carboxylic acid ethyl ester exhibits notable biological activities that make it a subject of interest in pharmacological studies. Research indicates potential anti-inflammatory, antioxidant, and antimicrobial properties. These activities are attributed to the compound's ability to modulate various biological pathways, making it a candidate for drug development targeting inflammatory diseases and infections .

Several synthetic routes have been developed for the preparation of chroman-3-carboxylic acid ethyl ester:

  • Cyclization Reactions: Starting from appropriate phenolic precursors, cyclization can occur under acidic conditions to form the chroman ring followed by esterification with ethanol.
  • Esterification: Direct esterification of chroman-3-carboxylic acid with ethanol in the presence of an acid catalyst is a straightforward method.
  • Functional Group Transformations: Various functional group modifications can be applied to existing chroman compounds to introduce the carboxylic acid and ethyl ester functionalities .

Chroman-3-carboxylic acid ethyl ester has several applications across different fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of bioactive compounds with therapeutic properties.
  • Agricultural Chemicals: Its derivatives are explored for use in agrochemicals due to their biological activity against pests and pathogens.
  • Material Science: The compound can be utilized in the development of polymeric materials owing to its structural properties .

Interaction studies involving chroman-3-carboxylic acid ethyl ester have revealed its potential effects on various biological targets. For instance, it has been shown to interact with enzymes involved in inflammatory processes, suggesting a mechanism through which it exerts its anti-inflammatory effects. Additionally, studies indicate that it may modulate receptor activity linked to pain pathways, highlighting its relevance in pain management research .

Chroman-3-carboxylic acid ethyl ester shares structural similarities with several other compounds within the chroman family. Here are some notable comparisons:

Compound NameMolecular FormulaUnique Features
6-Methoxy-chroman-3-carboxylic acid ethyl esterC13H16O4Contains a methoxy group enhancing lipophilicity
7-Methoxy-chroman-3-carboxylic acid ethyl esterC13H16O4Substituted at position 7, altering biological activity
6-Chloro-chroman-3-carboxylic acid ethyl esterC13H14ClO3Chlorine substitution may enhance reactivity

Chroman-3-carboxylic acid ethyl ester is unique due to its specific arrangement of functional groups which influences its reactivity and biological activity compared to these derivatives. Its potential applications in pharmaceuticals and agriculture make it particularly valuable among similar compounds .

XLogP3

2.2

Dates

Modify: 2023-07-21

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